

# Terevalefim vs. Standard-of-Care in Organ Injury: A Comparative Guide

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## Compound of Interest

Compound Name: Terevalefim

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An in-depth analysis of the novel c-Met agonist **Terevalefim** against current standard-of-care in preclinical and clinical models of acute kidney and lung injury.

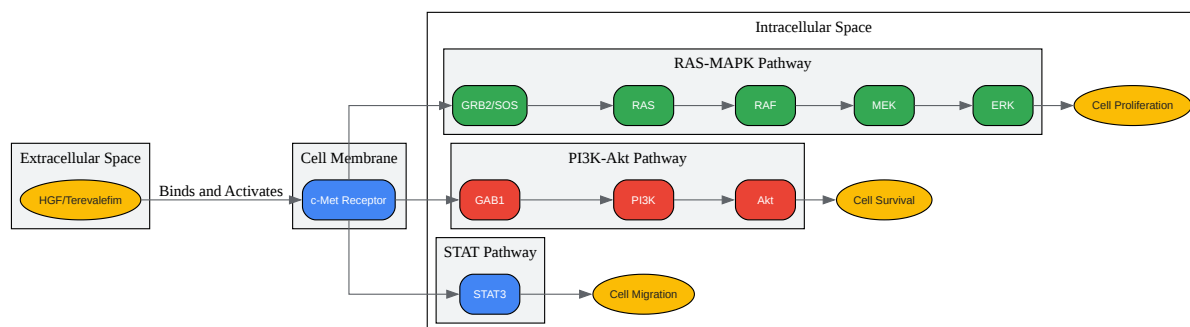
This guide provides a comprehensive comparison of **Terevalefim** (formerly ANG-3777), a small molecule hepatocyte growth factor (HGF) mimetic, with the standard-of-care for acute kidney injury (AKI), delayed graft function (DGF) following kidney transplantation, and acute lung injury (ALI). The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying biological pathways.

## Executive Summary

**Terevalefim** is a promising therapeutic agent that activates the c-Met receptor, a key component in cellular repair and regenerative processes. In preclinical studies, **Terevalefim** has demonstrated significant protective and regenerative effects in models of organ injury. Clinical trials have explored its efficacy in various forms of AKI and ALI. For the conditions targeted by **Terevalefim**, the current standard-of-care is largely supportive, lacking specific pharmacological interventions that promote organ recovery. This guide presents a head-to-head comparison of the available data for **Terevalefim** against the outcomes of standard supportive care. While a Phase 2 trial in patients at high risk for DGF showed encouraging signals, a subsequent Phase 3 trial did not meet its primary endpoint. Similarly, a Phase 2 trial in cardiac surgery-associated AKI did not demonstrate efficacy for its primary endpoint.

## Mechanism of Action: The c-Met Signaling Pathway

**Terevalefim** functions as a mimetic of Hepatocyte Growth Factor (HGF), the endogenous ligand for the c-Met receptor tyrosine kinase. Activation of c-Met initiates a cascade of intracellular signaling pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways, which are crucial for cell growth, motility, and survival. In the context of organ injury, this signaling promotes tissue repair and regeneration.



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**Caption:** c-Met signaling pathway activated by HGF or **Terevalefim**.

## Preclinical Data: Terevalefim in Animal Models of Organ Injury

Preclinical studies have been instrumental in establishing the therapeutic potential of **Terevalefim** in various models of organ injury.

### Acute Kidney Injury (Ischemia-Reperfusion Model)

In rodent and canine models of renal ischemia-reperfusion injury, a common cause of AKI, **Terevalefim** demonstrated significant protective effects.

Parameter	Terevalefim (0.2 mg/kg)	Vehicle (Control)	Reference
Rat Model	<a href="#">[1]</a>		
Survival at Day 4	67% (10 of 15)	34% (24 of 70)	<a href="#">[1]</a>
Urine Output	Significantly increased at 48, 72, and 96 hours ( $p < 0.001$ )	Baseline	<a href="#">[1]</a>
Dog Model	<a href="#">[1]</a>		
Blood Urea Nitrogen (BUN)	Significantly reduced ( $p < 0.0001$ )	Elevated	<a href="#">[1]</a>
Serum Creatinine (Cr)	Significantly reduced ( $p < 0.0001$ )	Elevated	

## Acute Lung Injury

While specific quantitative data from peer-reviewed publications on **Terevalefim** in animal models of acute lung injury are not readily available in the public domain, company communications have indicated that **Terevalefim** has shown compelling activity in preclinical models, including radiation-induced lung injury, chlorine-induced ALI, and bleomycin-induced pulmonary edema. These findings provided the rationale for clinical investigation in ALI.

## Clinical Data: Terevalefim in Human Trials

**Terevalefim** has been evaluated in several clinical trials for kidney-related conditions.

## Delayed Graft Function in Kidney Transplant Recipients

A Phase 2 trial investigated **Terevalefim** in patients at high risk for DGF after deceased donor kidney transplantation.

Parameter	Terevalefim (2 mg/kg) (n=19)	Placebo (n=9)	P-value	Reference
Patients achieving $\geq 1200$ mL urine output in 24h by Day 28	83.3%	50%	0.09	
Median days to achieve $\geq 1200$ mL urine output	5 days	14 days	-	
Graft Failure	Significantly less	-	-	
Mean eGFR at 12 months	Higher	Lower	-	
Requirement for Dialysis	Fewer sessions, shorter duration	More sessions, longer duration	-	

A subsequent Phase 3 trial in a similar patient population did not meet its primary endpoint of a significant difference in estimated glomerular filtration rate (eGFR) at 12 months.

Parameter	Terevalefim (n=~126)	Placebo (n=~127)	P-value	Reference
eGFR at 12 months (mL/min/1.73m <sup>2</sup> )	53.3	50.4	Not significant	
Incidence of DGF	68.5%	69.4%	Not significant	
Graft Failure	3.2%	8.1%	-	
Acute Rejection	8.1%	6.5%	Not significant	

## Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)

A Phase 2 trial (GUARD) evaluated **Terevalefim** in patients at risk for AKI after cardiac surgery. The trial did not meet its primary endpoint.

Parameter	Terevalefim (n=129)	Placebo (n=130)	P-value	Reference
Primary Endpoint				
Mean % increase in serum creatinine (AUC Days 2-6)	No significant difference	No significant difference	Not significant	
Secondary Endpoint				
Major Adverse Kidney Events at Day 90 (MAKE90)	14.7%	21.5%	0.16	
>25% decrease in eGFR at Day 90	5.6%	16.2%	0.012	

## Experimental Protocols

### Preclinical Ischemia-Reperfusion AKI Model (Rat)

A standardized rat model of ischemia-reperfusion injury was utilized to assess the efficacy of **Terevalefim**.



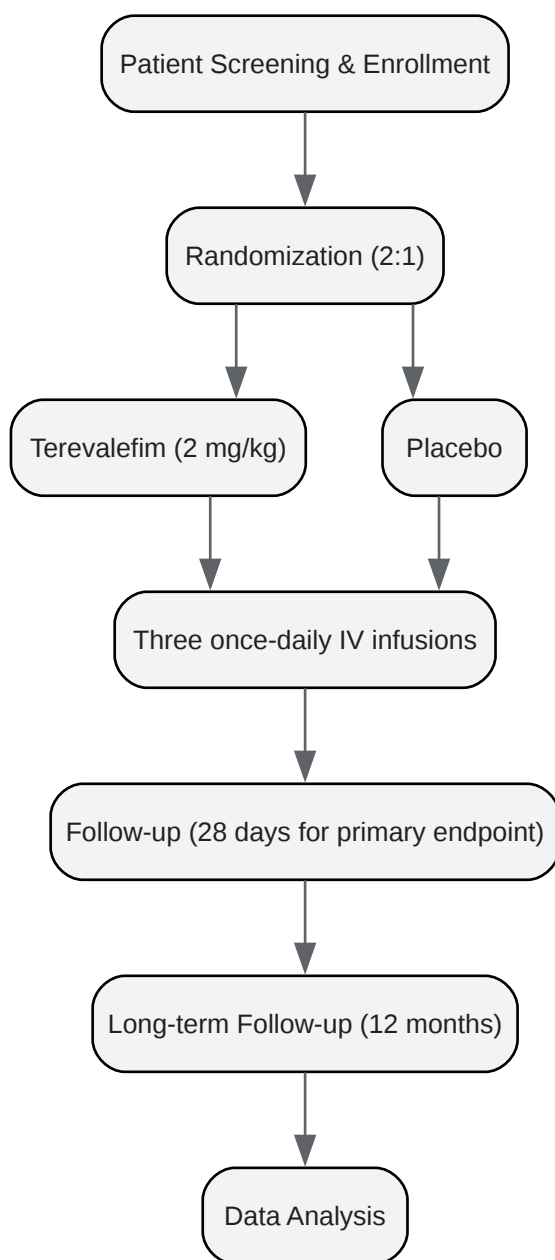
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**Caption:** Experimental workflow for the rat ischemia-reperfusion AKI model.

- Animal Model: Male Sprague-Dawley rats.
- Ischemia Induction: Bilateral renal pedicle clamping for 45 minutes.
- Treatment: Intravenous administration of **Terevalefim** or vehicle either prior to ischemia or at the time of reperfusion.
- Reperfusion: Removal of clamps and closure of the incision.
- Endpoints: Serum creatinine, blood urea nitrogen (BUN), urine output, and survival rates were monitored for up to 96 hours post-reperfusion.

## Clinical Trial Protocol for Delayed Graft Function (Phase 2)

The Phase 2 clinical trial was a randomized, double-blind, placebo-controlled study in adult recipients of a deceased donor kidney transplant at high risk for DGF.



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**Caption:** High-level workflow of the Phase 2 DGF clinical trial.

- Patient Population: Adult recipients of a first deceased donor kidney transplant at high risk for DGF.
- Randomization: Patients were randomized in a 2:1 ratio to receive either **Terevalefim** (2 mg/kg) or placebo.

- Dosing: Three once-daily intravenous infusions, with the first dose administered within 36 hours of transplantation.
- Primary Endpoint: Time to produce  $\geq 1200$  mL of urine over a 24-hour period within 28 days post-transplantation.
- Secondary Endpoints: Daily urine output, serum creatinine, eGFR, need for dialysis, and incidence of graft failure.

## Conclusion

**Terevalefim** has demonstrated a clear biological effect in preclinical models of organ injury by activating the c-Met pathway, leading to improved organ function and survival. In the clinical setting, while an initial Phase 2 study in DGF showed promising signals of efficacy, these were not confirmed in a larger Phase 3 trial. Similarly, a Phase 2 study in CSA-AKI did not meet its primary endpoint, although some secondary endpoints suggested potential biological activity.

The discrepancy between the robust preclinical data and the clinical trial outcomes highlights the challenges of translating findings from animal models to complex human diseases. For conditions like AKI and DGF, where the standard-of-care is supportive, the development of targeted therapies that promote organ repair remains a critical unmet need. Further investigation into patient selection, timing of administration, and potentially combination therapies may be necessary to unlock the full therapeutic potential of c-Met agonists like **Terevalefim**.

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## References

- 1. ANG-3777 Treatment Attenuates Ischemia-Reperfusion-Induced Renal Injury in Rat and Dog Models - ATC Abstracts [atcmeetingabstracts.com]
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